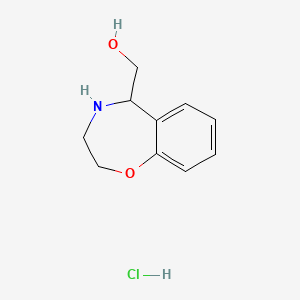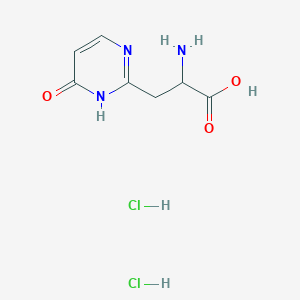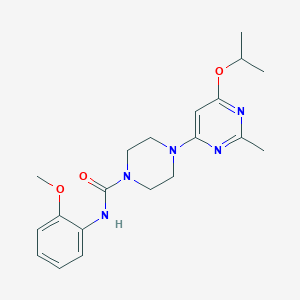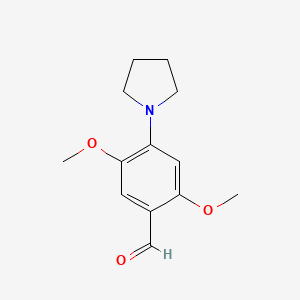
(2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride” is a chemical compound with the molecular weight of 215.68 . It is a white solid in physical form . The IUPAC name for this compound is (2,3,4,5-tetrahydrobenzo [f] [1,4]oxazepin-5-yl)methanol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2.ClH/c12-7-9-8-3-1-2-4-10(8)13-6-5-11-9;/h1-4,9,11-12H,5-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a white solid with a molecular weight of 215.68 . It has a storage temperature of room temperature . The compound’s NMR data can provide more information about its physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound, part of the 1,2-oxazines and 1,2-benzoxazines family, is synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. The oxazinium salts, derived from these compounds, serve as electrophiles in various chemical reactions. The reduction of 1,2-oxazines derivatives and their significance as chiral synthons in synthesis processes is well-documented. The chapter also explores the general reactions of these compounds, hinting at their versatile applications in organic synthesis (Sainsbury, 1991).
Pharmacological Potentials
- 1,5-Benzoxazepines, closely related to the query compound, are recognized for their extensive biological properties. They serve not only as building blocks in organic synthesis but also exhibit significant pharmacological properties. These compounds have demonstrated potential in anticancer, antibacterial, antifungal activities, and interactions with G-protein-coupled receptors, suggesting their potential in treating neurological disorders like Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).
Green Chemistry and Analytical Methods
- A stability-indicating assay method (SIAM) was developed for the estimation of aripiprazole using environmentally safe organic solvents, aligning with green chemistry principles. The method greenness profile of this technique was evaluated, emphasizing the importance of environmentally sustainable practices in chemical analysis and pharmaceuticals (Prajapati, Gandhi, & Shah, 2022).
Environmental and Industrial Applications
- The hydrolysis of metal alkoxides in solvent-alcohol mixtures, with methanol as a component, has been studied for its application in creating mesoporous materials with high surface areas and large pore volumes. These materials find use in various industries, including catalysis and environmental remediation (Ranjit et al., 2006).
- Enzymatic approaches using redox mediators have shown promise in the degradation of organic pollutants in wastewater. These redox mediators enhance the degradation efficiency of recalcitrant compounds, indicating their significance in environmental cleanup processes (Husain & Husain, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c12-7-9-8-3-1-2-4-10(8)13-6-5-11-9;/h1-4,9,11-12H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUOSXWSKPAJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2476014.png)
![4-({2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-2-oxoethyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2476016.png)

![3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2476019.png)
![3-(4-(Tert-butyl)phenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2476020.png)


![4-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2476024.png)
![4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide](/img/structure/B2476026.png)
